4-(Benzylamino)-2-benzylsulfanylpyridine-3-carbonitrile
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Overview
Description
4-(Benzylamino)-2-benzylsulfanylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of benzylamino and benzylsulfanyl groups attached to a pyridine ring, along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-2-benzylsulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyridine derivative with benzylamine, followed by the introduction of the benzylsulfanyl group through a thiolation reaction. The final step involves the addition of a carbonitrile group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-2-benzylsulfanylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The benzylamino and benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Benzylamino)-2-benzylsulfanylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-2-benzylsulfanylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylamino and benzylsulfanyl groups can play a crucial role in binding to these targets, while the carbonitrile group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)butoxy-9H-carbazole derivatives: Known for their antimicrobial activity.
5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline derivatives: Studied for their antiviral activity.
Uniqueness
4-(Benzylamino)-2-benzylsulfanylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(benzylamino)-2-benzylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c21-13-18-19(23-14-16-7-3-1-4-8-16)11-12-22-20(18)24-15-17-9-5-2-6-10-17/h1-12H,14-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIHAVFIXRUTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=C2)SCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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